6-Bromo-5-methyl-1H-indazole
Overview
Description
The compound "6-Bromo-5-methyl-1H-indazole" is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazoles are characterized by a pyrrole ring fused to a benzene ring. The presence of a bromine atom at the 6th position and a methyl group at the 5th position on the indazole core structure defines this specific compound. Although the provided data does not directly discuss "6-Bromo-5-methyl-1H-indazole", it does provide insights into similar compounds, which can be used to infer some properties and reactions of the compound .
Synthesis Analysis
The synthesis of related indazole derivatives has been reported through the 1,3-dipolar cycloaddition reaction. For instance, the synthesis of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was achieved by reacting 3-phenylsydnone with p-toluquinone, followed by bromination to introduce the bromo substituent . This method could potentially be adapted for the synthesis of "6-Bromo-5-methyl-1H-indazole" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indazole derivatives can be complex, with the potential for various regioisomers. The crystal structure of a related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, was determined using single-crystal X-ray diffraction, revealing a monoclinic space group with specific cell dimensions . This suggests that "6-Bromo-5-methyl-1H-indazole" could also crystallize in a similar manner, although the exact space group and cell dimensions would likely differ due to the absence of the 2-phenyl and 4,7-dione groups.
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, including N-arylation and conversion to amides, as demonstrated by the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide . These reactions involve the functionalization of the indazole core and could be relevant to "6-Bromo-5-methyl-1H-indazole" when considering potential chemical modifications or the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be inferred from spectroscopic data such as FT-IR, 1H NMR, and 13C NMR, as well as elemental analysis and crystallography . These techniques provide information on the molecular structure, including bond lengths and angles, and can help predict the behavior of "6-Bromo-5-methyl-1H-indazole" in different environments. The presence of bromine could influence the compound's reactivity, and the methyl group may affect its hydrophobicity.
Safety And Hazards
Future Directions
Indazole-containing derivatives, including “6-Bromo-5-methyl-1H-indazole”, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthesis methods and exploring their potential biological activities.
properties
IUPAC Name |
6-bromo-5-methyl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLZDOJZLKUKEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646670 | |
Record name | 6-Bromo-5-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-methyl-1H-indazole | |
CAS RN |
1000343-69-0 | |
Record name | 6-Bromo-5-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMO-5-METHYLINDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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